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Compound of Interest

Compound Name: 1-Chloro-4-methoxybutane

Cat. No.: B125409

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Chloro-4-methoxybutane, a bifunctional alkylating agent, serves as a versatile
building block in modern organic synthesis. Its unique structure, featuring a reactive chloro
group and a stable methoxy ether, allows for a range of chemical transformations, making it a
valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. This
technical guide provides an in-depth overview of its properties, key reactions, and potential
research applications, with a focus on detailed experimental protocols and quantitative data.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 1-Chloro-4-
methoxybutane is essential for its effective use in research and development. The following
tables summarize its key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of 1-Chloro-4-methoxybutane
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Property

Value

Molecular Formula

CsH11CIO

Molecular Weight 122.59 g/mol [1]

CAS Number 17913-18-7[1]
Appearance Colorless liquid[1]
Boiling Point Approximately 110 °C[1]
Purity Typically 297%

Table 2: Spectroscopic Data of 1-Chloro-4-methoxybutane

Technique

Data

1H NMR

The methoxy protons (-OCHs) typically resonate
around & 3.2—-3.4 ppm. The methylene groups (-
CHz2-) adjacent to the chlorine and oxygen

atoms will show characteristic splitting patterns.

[1]

13C NMR

Spectral data is available and can be used to
identify the five distinct carbon environments in

the molecule.[2]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic peaks
for C-O stretching (ether linkage) and C-Cl
stretching.[2]

Mass Spectrometry (MS)

The mass spectrum can be used to confirm the
molecular weight and fragmentation pattern of
the molecule.[2][3]

Key Synthetic Applications and Experimental

Protocols
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1-Chloro-4-methoxybutane is a key precursor in several important synthetic transformations,
most notably in the formation of Grighard reagents and as an electrophile in nucleophilic
substitution reactions.

Grignard Reagent Formation

The reaction of 1-Chloro-4-methoxybutane with magnesium metal yields the corresponding
Grignard reagent, 4-methoxybutylmagnesium chloride. This organometallic compound is a
powerful nucleophile used to form new carbon-carbon bonds.

Experimental Protocol: Synthesis of 4-methoxybutylmagnesium chloride
e Materials:
o 1-Chloro-4-methoxybutane (high purity)
o Magnesium turnings
o Anhydrous tetrahydrofuran (THF) or diethyl ether
o lodine crystal (as an initiator)
o Round-bottom flask, reflux condenser, addition funnel (all oven-dried)
o Inert atmosphere (Nitrogen or Argon)
e Procedure:
o Assemble the dry glassware under an inert atmosphere.
o Place the magnesium turnings in the round-bottom flask.
o Add a single crystal of iodine to activate the magnesium surface.
o Add a small amount of anhydrous solvent to cover the magnesium.

o Prepare a solution of 1-Chloro-4-methoxybutane in the anhydrous solvent in the addition
funnel.
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o Add a small portion of the 1-Chloro-4-methoxybutane solution to the magnesium
suspension to initiate the reaction. Initiation is often indicated by a color change and gentle
reflux.

o Once initiated, add the remaining 1-Chloro-4-methoxybutane solution dropwise at a rate
that maintains a gentle reflux.

o After the addition is complete, continue to stir the reaction mixture at reflux for an
additional hour to ensure complete conversion.

o The resulting Grignard reagent is typically used immediately in subsequent reactions. The
concentration can be determined by titration.

Diagram 1: Experimental Workflow for Grignard Reagent Formation
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Caption: Workflow for the preparation of 4-methoxybutylmagnesium chloride.

Nucleophilic Substitution Reactions

The chlorine atom in 1-Chloro-4-methoxybutane is a good leaving group, making the
molecule susceptible to attack by a variety of nucleophiles. This allows for the introduction of
diverse functional groups at the terminal position of the butyl chain.

General Reaction Scheme:
Nu~ + CI-(CHz2)a-OCHs - Nu-(CH2)s-OCHs + CI~

Where Nu~ can be a variety of nucleophiles such as amines, cyanide, azide, thiols, etc.
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Experimental Protocol: Amination of 1-Chloro-4-methoxybutane (lllustrative)

o Materials:

o 1-Chloro-4-methoxybutane

o Ammonia (aqueous or in ethanol)

o A sealed reaction vessel (e.g., a pressure tube)

o Solvent (e.g., ethanol)

e Procedure:

[¢]

In a pressure tube, dissolve 1-Chloro-4-methoxybutane in ethanol.
o Add an excess of the ammonia solution to the tube.

o Seal the vessel and heat the reaction mixture. The temperature and reaction time will
depend on the specific substrate and desired conversion (e.g., 100-150 °C for several
hours).

o After cooling to room temperature, carefully open the vessel.
o The reaction mixture can be worked up by removing the solvent under reduced pressure.

o The resulting amine can be purified by distillation or chromatography after an appropriate
acid-base extraction to separate it from unreacted starting material and byproducts.

Diagram 2: Nucleophilic Substitution Pathway
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Caption: General scheme of nucleophilic substitution on 1-Chloro-4-methoxybutane.
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Application in Pharmaceutical Synthesis: The Case of
Fluvoxamine

A significant industrial application of 1-Chloro-4-methoxybutane is in the synthesis of the
selective serotonin reuptake inhibitor (SSRI) antidepressant, Fluvoxamine. The 4-methoxybutyl
moiety of the drug is introduced via a Grignard reaction involving the Grignard reagent derived
from 1-Chloro-4-methoxybutane.

Synthetic Pathway Overview:

The synthesis involves the reaction of 4-(trifluoromethyl)benzonitrile with 4-
methoxybutylmagnesium chloride, followed by hydrolysis to form an intermediate ketone. This
ketone then undergoes oximation and subsequent O-alkylation to yield Fluvoxamine.

Diagram 3: Fluvoxamine Synthesis Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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